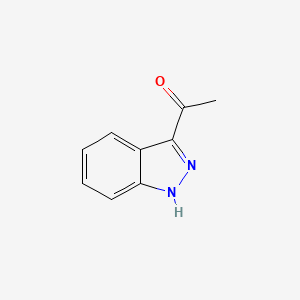

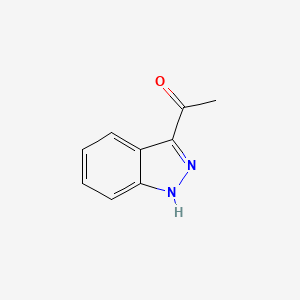

1-(1H-indazol-3-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)9-7-4-2-3-5-8(7)10-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEQUPDOOXOTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576833 | |

| Record name | 1-(1H-Indazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-72-0 | |

| Record name | 1-(1H-Indazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-indazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1H-indazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-(1H-indazol-3-yl)ethanone, a heterocyclic ketone with emerging interest in medicinal chemistry. This document details its physicochemical characteristics, spectral data, and known biological activities, offering valuable information for researchers in drug discovery and development.

Core Properties and Data

This compound is a solid, off-white to light yellow compound. Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory use.

| Identifier | Value |

| CAS Number | 4498-72-0[1] |

| Molecular Formula | C₉H₈N₂O[1] |

| Molecular Weight | 160.17 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| InChI Key | BJEQUPDOOXOTLG-UHFFFAOYSA-N[2] |

| SMILES | CC(=O)C1=NNC2=CC=CC=C21[1][2] |

| Physicochemical Property | Value | Notes |

| Melting Point | 182 °C | |

| Boiling Point | 348.8 ± 15.0 °C | Predicted |

| Density | 1.264 ± 0.06 g/cm³ | Predicted |

| pKa | 11.87 ± 0.40 | Predicted |

| Appearance | Off-white to light yellow solid | |

| Solubility | Data not available |

Synthesis and Characterization

A generalized workflow for such a synthesis and subsequent characterization is presented below.

Experimental Protocols

General Spectroscopic Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet. Characteristic peaks for the carbonyl group (C=O) and N-H stretching would be expected.

-

Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer, typically with electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

Note: Specific, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrum) for this compound could not be located in the reviewed literature. The protocols provided are generalized best practices.

Biological Activity and Signaling Pathways

This compound has been identified as a compound with potential therapeutic applications. Notably, it has been shown to exhibit an inhibitory effect on the enzyme thiomorpholine.[1] This enzyme is implicated in the biosynthesis of the neurotransmitter acetylcholine, a critical signaling molecule in the nervous system.[1]

Acetylcholine Biosynthesis and Potential Inhibition

Acetylcholine is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase. The precise role of thiomorpholine in this pathway is not well-elucidated in the available literature. However, inhibition of any component of this synthesis pathway would lead to a decrease in acetylcholine levels, which could have significant physiological effects. The potential point of intervention by this compound is illustrated in the following diagram.

Due to its activity, this compound is under investigation for its potential use in clinical medication for a range of conditions, including autoimmune diseases, inflammatory diseases, and cancer.[1] The indazole scaffold itself is a well-known privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.

Safety Information

The following hazard statements have been associated with this compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous, peer-reviewed research and experimental validation.

References

Characterization of 1-(1H-indazol-3-yl)ethanone (CAS 4498-72-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-(1H-indazol-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, and a validated synthetic protocol.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol .[1] It is also known by its synonym, 3-Acetylindazole.

| Property | Value | Reference |

| CAS Number | 4498-72-0 | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Melting Point | 172 °C | [1] |

| Appearance | Solid | |

| Boiling Point | 348.8ºC at 760mmHg | |

| Density | 1.264 g/cm³ |

Spectroscopic Characterization

The structural identity of this compound has been confirmed through various spectroscopic techniques. The detailed data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR (300 MHz, acetone-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.84 | brs | 1H | NH |

| 8.29 | dt, J = 8.0, 1.0 Hz | 1H | Ar-H |

| 7.68 | dt, J = 8.5, 1.0 Hz | 1H | Ar-H |

| 7.44 | ddd, J = 8.5, 7.0, 1.0 Hz | 1H | Ar-H |

| 7.31 | ddd, J = 8.0, 7.0, 1.0 Hz | 1H | Ar-H |

| 2.66 | s | 3H | CH₃ |

¹³C NMR (75 MHz, acetone-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 195.0 | C=O |

| 144.5 | Ar-C |

| 142.5 | Ar-C |

| 127.7 | Ar-CH |

| 124.0 | Ar-C |

| 122.8 | Ar-CH |

| 122.4 | Ar-CH |

| 111.4 | Ar-CH |

| 26.7 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups.

| Wavenumber (cm⁻¹) | Description |

| 3212, 3191 | N-H stretching |

| 1653 | C=O stretching (ketone) |

| 1448 | Aromatic C=C stretching |

| 1342 | CH₃ bending |

| 1210, 1156 | C-N stretching |

| 954, 750, 610 | Aromatic C-H bending |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

| Ionization Mode | Calculated m/z | Found m/z | Formula |

| ESI⁻ | 159.0558 | 159.0556 | [M-H]⁻ |

Experimental Protocols

Synthesis of this compound from 3-methyl-indole[1]

This protocol details a nitrosation reaction of 3-methyl-indole to yield the target compound.

Materials:

-

3-methyl-indole

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-methyl-indole (2 mmol) in a suitable solvent.

-

Slowly add an aqueous solution of sodium nitrite.

-

Add hydrochloric acid dropwise to the mixture.

-

Stir the reaction at 50 °C for 48 hours.

-

Extract the resulting mixture three times with ethyl acetate.

-

Wash the combined organic layers three times with water, followed by brine.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Biological Activity

While the indazole scaffold is a common feature in many biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy, specific signaling pathway information for this compound is not extensively documented in publicly available literature. One source suggests a potential inhibitory effect on the enzyme thiomorpholine, which is implicated in various diseases including cancer and autoimmune disorders, but detailed mechanistic studies are lacking. Further research is required to elucidate the precise biological targets and mechanisms of action for this compound.

References

An In-depth Technical Guide to 1-(1H-indazol-3-yl)ethanone for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, synthesis, and known biological activities of 1-(1H-indazol-3-yl)ethanone. This indazole derivative is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data to facilitate further research and application.

Chemical Structure and Nomenclature

This compound, also known as 3-acetylindazole, is a bicyclic heterocyclic compound. Its structure consists of a pyrazole ring fused to a benzene ring, with an acetyl group substituted at the 3-position of the indazole core.

Chemical Structure:

Nomenclature and Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Other Names | 3-Acetylindazole, Acetyl indazole |

| CAS Number | 4498-72-0 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol [1] |

| InChI | InChI=1S/C9H8N2O/c1-6(12)9-7-4-2-3-5-8(7)10-11-9/h2-5H,1H3,(H,10,11) |

| InChIKey | BJEQUPDOOXOTLG-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=NNC2=CC=CC=C21 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The data presented below is a combination of predicted and, where available, experimental values.

| Property | Value | Source |

| Physical State | Solid | Sigma-Aldrich |

| Melting Point | Not available | [2][3] |

| Boiling Point (Predicted) | 348.8 ± 15.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [3] |

| Solubility | Information not available | |

| pKa (Predicted) | 11.87 ± 0.40 | PubChem |

Synthesis and Experimental Protocols

General Synthetic Route: Friedel-Crafts Acylation

The reaction involves the electrophilic substitution of an acetyl group onto the electron-rich C3 position of the indazole ring.

Reaction Scheme:

Caption: General scheme for the Friedel-Crafts acylation of 1H-indazole.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone and should be optimized for the synthesis of this compound.[2]

Materials:

-

1H-Indazole

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.1 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of 1H-indazole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Spectroscopic Data (Representative)

Detailed spectroscopic data for this compound is not consistently available in the public domain. The following represents typical spectral characteristics expected for this class of compound, based on data for related indazole derivatives.[4]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons (indazole ring): Signals expected in the range of δ 7.0-8.5 ppm.

-

NH proton: A broad singlet, typically downfield, which may be exchangeable with D₂O.

-

Acetyl methyl protons: A sharp singlet around δ 2.5-2.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl carbon: A signal in the downfield region, typically around δ 190-200 ppm.

-

Aromatic carbons: Multiple signals in the range of δ 110-140 ppm.

-

Acetyl methyl carbon: A signal in the upfield region, around δ 25-30 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

C=C and C=N stretches (aromatic and pyrazole rings): Multiple bands in the region of 1400-1600 cm⁻¹.

-

C-H stretches (aromatic and methyl): Absorptions around 2900-3100 cm⁻¹.

Biological Activity and Signaling Pathways

Indazole derivatives are recognized for their diverse biological activities, with many compounds investigated as potential therapeutic agents, particularly in oncology.[5]

Anticancer Activity

Derivatives of 1H-indazole have demonstrated significant anti-proliferative effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.

One notable target for some indazole-containing compounds is the p53-MDM2 pathway . The tumor suppressor protein p53 is a critical regulator of cell fate, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing for uncontrolled cell proliferation. Small molecules that can inhibit the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.

Another important mechanism is the modulation of the Bcl-2 family of proteins . This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that control the intrinsic pathway of apoptosis. Indazole-based compounds have been shown to inhibit the function of anti-apoptotic Bcl-2 proteins, thereby promoting the activation of caspases and inducing programmed cell death.

Other Biological Activities

Some reports suggest that this compound may have an inhibitory effect on the enzyme thiomorpholine, which is involved in various biosynthetic pathways.[1] This suggests a broader potential for this compound in different therapeutic areas, including autoimmune and inflammatory diseases.

Signaling Pathway Visualization

The following diagram illustrates a simplified, representative signaling pathway through which indazole derivatives may exert their anticancer effects by inhibiting the p53-MDM2 interaction and modulating the Bcl-2 family, leading to apoptosis.

Caption: A representative signaling pathway illustrating the potential anticancer mechanism of indazole derivatives.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and significant potential for applications in drug discovery and development. Its synthesis is accessible through established methods like Friedel-Crafts acylation. The known biological activities of related indazole derivatives, particularly their anticancer properties involving key signaling pathways such as p53-MDM2 and the Bcl-2 family, highlight the importance of this chemical scaffold. This technical guide provides a foundational resource for researchers to further explore and harness the therapeutic potential of this compound and its analogs. Further experimental validation of its physicochemical properties and detailed elucidation of its specific biological mechanisms of action are warranted.

References

A Comprehensive Technical Guide to 1-(1H-indazol-3-yl)ethanone

This technical guide provides a detailed overview of the chemical nomenclature, including the IUPAC name and known synonyms, for the compound 1-(1H-indazol-3-yl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require accurate and well-structured information on this molecule.

Nomenclature

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure.

IUPAC Name: this compound[1][2]

Synonyms and Identifiers

The compound this compound is also known by a variety of synonyms and is registered under several chemical identifiers. This information is crucial for comprehensively searching chemical databases and literature. The following table summarizes these alternative names and identifiers.

| Identifier Type | Identifier | Source |

| Synonym | 3-Acetylindazole | [1][2][3] |

| Synonym | This compound | [2] |

| Synonym | Ethanone, 1-(1H-indazol-3-yl)- | [1][2] |

| Synonym | 3-Acetyl-1H-indazole | [2] |

| Synonym | Acetylindazol | [1] |

| CAS Number | 4498-72-0 | [1][2] |

| PubChem CID | 15684169 | [1][2] |

| EC Number | 675-024-3 | [1] |

| MDL Number | MFCD08234921 | [2][4] |

Structural and Molecular Information

A fundamental understanding of a chemical compound begins with its structure and molecular formula.

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical and relational structure of the nomenclature and identifiers for this compound. This visualization clarifies how the systematic IUPAC name relates to common synonyms and registry numbers, providing a clear map for navigating chemical information.

Caption: A diagram illustrating the relationships between the IUPAC name, synonyms, and registry identifiers for this compound.

References

"1-(1H-indazol-3-yl)ethanone" molecular weight and formula

An In-Depth Technical Guide to 1-(1H-indazol-3-yl)ethanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for this compound, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. The indazole core is a significant scaffold in the design of new therapeutic agents.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a clear reference for laboratory use and computational modeling.

| Identifier | Value | References |

| IUPAC Name | This compound | |

| Synonyms | 3-Acetylindazole | [1] |

| CAS Number | 4498-72-0 | [1][2][3] |

| Molecular Formula | C₉H₈N₂O | [1][2][3][4] |

| Molecular Weight | 160.17 g/mol | [2][3][4] |

| Appearance | Solid | |

| InChI Key | BJEQUPDOOXOTLG-UHFFFAOYSA-N | [4] |

Synthesis Protocol

The synthesis of indazole derivatives can be achieved through various chemical strategies. A common approach involves the cyclization of ortho-substituted phenylhydrazines or related precursors. Below is a representative experimental protocol for the preparation of a substituted indazole, which can be adapted for the synthesis of this compound. This protocol is based on the general principles of indazole synthesis.

Objective: To synthesize an indazole derivative via intramolecular cyclization.

Materials:

-

Ortho-nitroacetophenone derivative (starting material)

-

Reducing agent (e.g., Stannous chloride, SnCl₂)

-

Sodium nitrite (NaNO₂) or Tert-butyl nitrite

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent (e.g., Ethanol, Acetic Acid)

-

Distilled water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Methodology:

-

Reduction of the Nitro Group: The synthesis often begins with the reduction of an ortho-nitroacetophenone derivative to the corresponding ortho-aminoacetophenone. This can be achieved by reacting the starting material with a reducing agent like stannous chloride in the presence of a strong acid such as hydrochloric acid.

-

Diazotization: The resulting ortho-aminoacetophenone is then subjected to diazotization. This step involves the reaction of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid at low temperatures (0-5 °C).

-

Intramolecular Cyclization: The diazonium salt formed in the previous step undergoes spontaneous intramolecular cyclization to form the indazole ring system. This reaction is typically carried out in an acidic medium.

-

Work-up and Purification: Upon completion of the reaction, the mixture is neutralized with a base (e.g., NaOH) to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to yield the pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of 1H-indazole derivatives, highlighting the key transformations from a suitable precursor.

Caption: Generalized Synthesis Workflow for 1H-Indazole Derivatives.

Biological Context

The indazole scaffold is a prominent feature in many biologically active compounds. While specific signaling pathways for this compound are not extensively detailed in the literature, it is known to belong to a class of compounds with potential inhibitory effects on enzymes such as thiomorpholine[3]. Derivatives of indazole have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities. The ethanone functional group provides a reactive handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex pharmaceutical agents.

References

"1-(1H-indazol-3-yl)ethanone" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and biological properties of 1-(1H-indazol-3-yl)ethanone (CAS: 4498-72-0). It is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Compound Identification and Chemical Structure

This compound is an organic compound featuring an indazole core substituted with an ethanone group at the 3-position.[1] The indazole moiety, a bicyclic aromatic heterocycle, is a significant scaffold in medicinal chemistry, known for contributing to a wide range of biological activities.[1][2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O | [1][3][5][6][7] |

| Molecular Weight | 160.17 g/mol | [3][5][6] |

| Appearance | Solid | [4][8] |

| Boiling Point | 348.8 °C at 760 mmHg | [5][7] |

| Density | 1.3 ± 0.1 g/cm³ | [7] |

| Solubility | Moderately soluble in organic solvents. | [1] |

| Storage Conditions | Store at 2-8°C or sealed in a dry place at room temperature. | [4][6] |

| Purity (Commercial) | Available at ≥97% purity. | [4][9] |

| InChI Key | BJEQUPDOOXOTLG-UHFFFAOYSA-N | [3][4][5] |

| SMILES | CC(=O)C1=NNC2=CC=CC=C21 | [1][3][5] |

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in the provided literature, a general methodology can be inferred from the synthesis of structurally related N-alkylated analogs.[10] The following represents a plausible synthetic approach.

3.1 General Synthesis of 1-Alkyl-1H-indazoles

A common route involves the reaction of an appropriate indazole carboxylic acid with an organolithium reagent. For example, 1-(1-Methyl-1H-indazol-3-yl)ethanone can be synthesized by treating 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium in a cold, dry tetrahydrofuran (THF) solution under a nitrogen atmosphere.[10] The reaction is typically quenched with a saturated ammonium chloride solution, followed by extraction and purification via flash column chromatography.[10]

Caption: General workflow for the synthesis of 1-(indazol-3-yl)ethanone derivatives.

Spectroscopic Analysis Protocols

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and proton/carbon environments.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and signal integrations.

-

4.2 Infrared (IR) Spectroscopy

-

Objective: To identify characteristic functional groups.

-

Methodology:

-

Sample Preparation: Use either the Attenuated Total Reflectance (ATR) method by placing a small amount of solid sample on the crystal or prepare a KBr pellet by grinding 1-2 mg of the sample with ~150 mg of dry KBr.

-

Data Acquisition: Record the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify characteristic absorption bands for functional groups such as N-H, C=O (ketone), and aromatic C-H bonds.

-

4.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Obtain the mass spectrum, including the molecular ion peak [M+H]⁺ or [M]⁺.

-

Analysis: Confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.

-

References

- 1. CAS 4498-72-0: this compound | CymitQuimica [cymitquimica.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. 1-(1H-indazol-3-yl)ethan-1-one | C9H8N2O | CID 15684169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Acetylindazole | 4498-72-0 [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound | 4498-72-0 | FI142886 [biosynth.com]

- 7. This compound | CAS#:4498-72-0 | Chemsrc [chemsrc.com]

- 8. 1-(1H-Indazol-3-yl)-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 1-(1H-indazol-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-(1H-indazol-3-yl)ethanone, also known as 3-acetylindazole. Due to the limited availability of a complete, published dataset for this specific molecule, this guide compiles and extrapolates data from closely related analogs and provides a detailed experimental protocol for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its parent compound, 1H-indazole, and other 3-substituted indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 - 13.0 | br s | 1H | N-H |

| ~8.2 - 8.0 | d | 1H | Ar-H (H4) |

| ~7.8 - 7.6 | d | 1H | Ar-H (H7) |

| ~7.5 - 7.3 | m | 2H | Ar-H (H5, H6) |

| ~2.7 | s | 3H | -COCH₃ |

Note: Predicted values are based on data for similar indazole structures. The broad singlet of the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration. Aromatic protons H4-H7 will exhibit splitting patterns typical of a substituted benzene ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~195 | C=O |

| ~145 | C3 |

| ~140 | C7a |

| ~128 | C5 |

| ~127 | C6 |

| ~122 | C4 |

| ~121 | C3a |

| ~110 | C7 |

| ~28 | -COCH₃ |

Note: The chemical shifts are estimated based on the known values for 1H-indazole and the expected electronic effects of the acetyl group at the C3 position.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 2800 | Broad | N-H stretch |

| ~1670 | Strong | C=O stretch (ketone) |

| ~1620, 1580, 1470 | Medium-Strong | C=C and C=N stretching (aromatic and indazole rings) |

| ~1360 | Medium | C-H bend (methyl) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Note: The presence of a strong carbonyl absorption around 1670 cm⁻¹ is a key diagnostic feature for this molecule.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 160 | High | [M]⁺ (Molecular Ion) |

| 145 | High | [M - CH₃]⁺ |

| 117 | Medium | [M - COCH₃]⁺ |

| 90 | Medium | Fragmentation of indazole ring |

Note: The exact fragmentation pattern will depend on the ionization method used (e.g., EI, ESI). The molecular ion peak at m/z 160 is expected to be prominent.

Experimental Protocols

The following section details the synthetic procedure for this compound, adapted from a known procedure for a similar compound, and outlines the general methods for its spectroscopic characterization.

Synthesis of this compound

This procedure is adapted from the synthesis of 1-(1-methyl-1H-indazol-3-yl)ethanone[1].

Materials:

-

1H-Indazole-3-carboxylic acid

-

Methyllithium (solution in diethyl ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane (DCM)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1H-indazole-3-carboxylic acid in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of methyllithium in diethyl ether dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over a period of 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford this compound as a solid.

Spectroscopic Characterization

General Instrumentation:

-

NMR: Spectra can be recorded on a 300 or 500 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

IR: Spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a KBr pellet or as a thin film.

-

MS: Mass spectra can be acquired on a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. Researchers can utilize this information to facilitate their own studies and further explore the potential applications of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-(1H-indazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 1-(1H-indazol-3-yl)ethanone, a key building block in medicinal chemistry. The document details reaction mechanisms, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of biologically active compounds. The indazole scaffold is a privileged structure in drug discovery, and the C3-acetyl group serves as a versatile handle for further chemical modifications. This guide explores two principal synthetic strategies for the preparation of this valuable compound: direct Friedel-Crafts acylation of 1H-indazole and the construction of the indazole ring from a 2'-aminoacetophenone precursor.

Pathway 1: Direct C-3 Friedel-Crafts Acylation of 1H-Indazole

The most direct approach to this compound is the electrophilic substitution of an acetyl group onto the C3 position of the 1H-indazole ring via a Friedel-Crafts acylation reaction.

Reaction Mechanism

The Friedel-Crafts acylation of 1H-indazole proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion (CH₃CO⁺).

-

Electrophilic Attack: The electron-rich C3 position of the indazole ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the C3 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound.

A significant challenge in the acylation of 1H-indazole is the potential for competing N-acylation at the N1 or N2 positions. The regioselectivity between C-acylation and N-acylation is influenced by reaction conditions such as the choice of Lewis acid, solvent, and temperature. N-acylation is often the kinetically favored product, while the C3-acylated product can be the thermodynamically more stable isomer.[1][2]

Experimental Protocol

The following is a plausible experimental protocol for the Friedel-Crafts acylation of 1H-indazole, adapted from general procedures for similar aromatic compounds.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as nitrobenzene or carbon disulfide.

-

Addition of Acylating Agent: Cool the suspension to 0-5 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel.

-

Addition of Substrate: After the addition of acetyl chloride, add a solution of 1H-indazole (1.0 equivalent) in the same solvent dropwise, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data

| Reagent/Parameter | Value/Condition | Notes |

| 1H-Indazole | 1.0 eq | Starting material |

| Acetyl Chloride | 1.1 eq | Acylating agent |

| Aluminum Chloride | 1.2 eq | Lewis acid catalyst |

| Solvent | Nitrobenzene or CS₂ | Anhydrous |

| Temperature | 0-5 °C to RT | Initial cooling followed by warming |

| Reaction Time | 2-6 hours | Monitor by TLC |

| Yield | Moderate | Specific yield not well-documented for this exact transformation. Yields for similar reactions vary. |

Pathway 2: Synthesis via Cyclization of a 2'-Aminoacetophenone Derivative

An alternative strategy involves the construction of the indazole ring from an appropriately substituted benzene derivative. A common approach is the diazotization of a 2'-aminoacetophenone derivative followed by intramolecular cyclization.

Reaction Mechanism

This pathway typically involves the following key steps:

-

Formation of 2'-Aminoacetophenone: This intermediate can be prepared from a suitable starting material, for example, through the reduction of 2'-nitroacetophenone.

-

Diazotization: The primary aromatic amine of 2'-aminoacetophenone is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) at low temperatures to form a diazonium salt.

-

Intramolecular Cyclization: The diazonium salt is unstable and undergoes spontaneous intramolecular cyclization, where the diazonium group is attacked by the enol or enolate of the acetyl group, to form the indazole ring.

-

Tautomerization: The initially formed indazole species tautomerizes to the more stable 1H-indazole product.

Experimental Protocol

The following is a representative multi-step protocol for this synthetic pathway.

Step 1: Synthesis of 2'-Aminoacetophenone

-

Reduction of 2'-Nitroacetophenone: To a solution of 2'-nitroacetophenone in ethanol, add a reducing agent such as tin(II) chloride dihydrate in concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Workup: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.

-

Purification: Purify the crude 2'-aminoacetophenone by column chromatography or recrystallization.

Step 2: Synthesis of this compound

-

Diazotization: Dissolve 2'-aminoacetophenone (1.0 equivalent) in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water, and cool the solution to 0-5 °C.

-

Addition of Nitrite: Slowly add a solution of sodium nitrite (1.0 equivalent) in water, keeping the temperature below 5 °C.

-

Cyclization: After the addition is complete, allow the reaction mixture to stir at low temperature for a short period, then warm to room temperature to facilitate cyclization.

-

Workup and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain this compound.

Quantitative Data

| Step | Reagent/Parameter | Value/Condition | Yield |

| 1 | 2'-Nitroacetophenone | 1.0 eq | |

| SnCl₂·2H₂O / HCl | Excess | High | |

| Temperature | Room Temperature | ||

| 2 | 2'-Aminoacetophenone | 1.0 eq | |

| Sodium Nitrite | 1.0 eq | ||

| HCl / H₂O | Moderate to High | ||

| Temperature | 0-5 °C to RT |

Summary of Synthesis Pathways

| Pathway | Description | Advantages | Disadvantages |

| Direct Acylation | Friedel-Crafts acylation of 1H-indazole. | More direct, fewer steps. | Potential for N-acylation side products, regioselectivity can be an issue. |

| Cyclization | Construction of the indazole ring from a 2'-aminoacetophenone derivative. | Can provide better control over the final substitution pattern. | Multi-step synthesis, may require preparation of the starting material. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: direct Friedel-Crafts acylation of 1H-indazole and the cyclization of a 2'-aminoacetophenone derivative. The choice of pathway depends on the availability of starting materials, the desired scale of the reaction, and the capabilities for controlling regioselectivity. The direct acylation method is more atom-economical, but may require careful optimization to favor C3-acylation over N-acylation. The cyclization route, while longer, can offer a more controlled synthesis of the target molecule. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis of this important chemical intermediate.

References

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

Synthesis of 1-(1H-indazol-3-yl)ethanone: A Technical Guide to Starting Materials and Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1H-indazol-3-yl)ethanone, also known as 3-acetyl-1H-indazole, is a valuable heterocyclic ketone that serves as a key building block in medicinal chemistry and drug discovery. The indazole scaffold is a prominent feature in a variety of pharmacologically active compounds. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on the necessary starting materials, reagents, and detailed experimental protocols. The information is curated to assist researchers in the efficient and reliable synthesis of this important intermediate.

Synthetic Pathways

Several synthetic strategies have been reported for the preparation of this compound. The most prominent methods include the nitrosation of 3-methylindole, the Friedel-Crafts acylation of 1H-indazole, and the reaction of an organometallic reagent with 1H-indazole-3-carboxylic acid. Each route offers distinct advantages and requires careful consideration of starting material availability, reaction conditions, and scalability.

Route 1: Nitrosation of 3-Methylindole

This approach provides a direct conversion of a readily available starting material, 3-methylindole, to the desired product. The reaction proceeds through the nitrosation at the C3 position of the indole ring, followed by a ring-opening and subsequent recyclization to form the indazole core.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Methylindole | [1] |

| Key Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | [1] |

| Solvent | Not explicitly stated, likely an aqueous/organic mixture | [1] |

| Reaction Temperature | 50 °C | [1] |

| Reaction Time | 48 hours | [1] |

| Purification Method | Column Chromatography on silica gel | [1] |

Experimental Protocol

A general procedure for the synthesis of this compound from 3-methylindole is as follows[1]:

-

A solution of 3-methylindole (262 mg, 2 mmol) is prepared.

-

To a nitrosating mixture, presumably containing sodium nitrite and a mineral acid like HCl, the 3-methylindole solution is added.

-

The reaction mixture is stirred for 48 hours at 50 °C.

-

Following the reaction, the mixture is extracted three times with ethyl acetate (EtOAc).

-

The combined organic layers are washed three times with water and then with brine.

-

The organic phase is dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Logical Workflow

Caption: Synthetic workflow for Route 1.

Route 2: Friedel-Crafts Acylation of 1H-Indazole (Proposed)

While a specific protocol for the direct acylation of 1H-indazole to yield the 3-acetyl derivative is not extensively detailed in the provided search results, the Friedel-Crafts acylation is a standard and plausible method for this transformation. The C3 position of the indazole ring is known to be susceptible to electrophilic substitution. This proposed route is based on general Friedel-Crafts procedures.

Quantitative Data (Hypothetical based on general procedures)

| Parameter | Value | Reference |

| Starting Material | 1H-Indazole | [2] |

| Key Reagents | Acetyl Chloride (CH₃COCl), Aluminum Chloride (AlCl₃) | [2] |

| Solvent | Dichloromethane (CH₂Cl₂) or other inert solvent | [2] |

| Reaction Temperature | 0 °C to room temperature | [2] |

| Reaction Time | Typically a few hours | General Knowledge |

| Purification Method | Aqueous workup followed by crystallization or chromatography | [2] |

Experimental Protocol (General)

The following is a generalized protocol for a Friedel-Crafts acylation that could be adapted for the synthesis of this compound[2]:

-

In a round-bottomed flask equipped with a stirrer and under an inert atmosphere, suspend anhydrous aluminum chloride (a stoichiometric amount or slight excess) in an anhydrous solvent like dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the cooled suspension.

-

To this mixture, add a solution of 1H-indazole in the same solvent dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (e.g., 1-3 hours), monitoring the reaction progress by TLC.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Logical Workflow

Caption: Proposed synthetic workflow for Route 2.

Route 3: From 1H-Indazole-3-carboxylic Acid (Analogous Synthesis)

This route is based on the reported synthesis of the N-methylated analog, 1-(1-methyl-1H-indazol-3-yl)ethanone, from 1-methyl-1H-indazole-3-carboxylic acid.[3] It is plausible that a similar reaction using an organometallic reagent like methyllithium or a methyl Grignard reagent with 1H-indazole-3-carboxylic acid would yield the target compound. The N-H proton of the indazole would need to be considered, likely requiring an excess of the organometallic reagent to act as both a base and a nucleophile.

Quantitative Data (Based on an analogous reaction)

| Parameter | Value | Reference (for analog) |

| Starting Material | 1H-Indazole-3-carboxylic acid | [3] |

| Key Reagents | Methyllithium (CH₃Li) or Methylmagnesium bromide (CH₃MgBr) | [3] |

| Solvent | Tetrahydrofuran (THF), anhydrous | [3] |

| Reaction Temperature | -60 °C to 0 °C | [3] |

| Reaction Time | ~2 hours | [3] |

| Purification Method | Aqueous workup followed by column chromatography | [3] |

Experimental Protocol (Analogous)

The following protocol is adapted from the synthesis of the N-methyl analog[3]:

-

Dissolve 1H-indazole-3-carboxylic acid in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a flask equipped with a stirrer.

-

Cool the solution to -60 °C.

-

Add a solution of methyllithium (in ether) or methylmagnesium bromide (in THF/ether) dropwise to the stirred solution. An excess of the organometallic reagent will be required to deprotonate both the carboxylic acid and the indazole N-H.

-

After the addition, allow the reaction mixture to warm to 0 °C over a period of 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain this compound.

Logical Workflow

Caption: Analogous synthetic workflow for Route 3.

Conclusion

This technical guide has outlined three principal synthetic routes for the preparation of this compound. The nitrosation of 3-methylindole stands out as a directly reported method. The Friedel-Crafts acylation of 1H-indazole and the reaction of 1H-indazole-3-carboxylic acid with an organometallic reagent are presented as highly plausible and viable alternatives based on established chemical principles and analogous reactions. The selection of a specific route will depend on factors such as starting material availability, cost, and the specific capabilities of the research laboratory. The provided protocols and workflows are intended to serve as a comprehensive resource for chemists engaged in the synthesis of this important indazole derivative.

References

A Comprehensive Review of Synthetic Methods for 1-(1H-indazol-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for obtaining 1-(1H-indazol-3-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The document outlines the primary synthetic routes, offering detailed experimental protocols for key reactions and a comparative analysis of their efficiencies.

Introduction

This compound, also known as 3-acetylindazole, is a key heterocyclic ketone that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. The acetyl group at the C3 position provides a convenient handle for further chemical modifications, making this compound a sought-after precursor for the development of novel therapeutic agents. This guide will explore the principal synthetic strategies employed for the preparation of this important molecule.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

-

Construction of the Indazole Ring: These methods involve the formation of the bicyclic indazole system from acyclic or monocyclic precursors, with the acetyl group already incorporated or introduced during the cyclization process.

-

Functionalization of a Pre-existing Indazole Core: This strategy focuses on the introduction of the acetyl group at the C3 position of an indazole ring.

This review will delve into specific examples of these strategies, providing experimental details and comparative data where available.

I. Construction of the Indazole Ring

A prominent and widely utilized method for the synthesis of 3-substituted indazoles involves the diazotization of a suitably substituted aniline derivative, followed by an intramolecular cyclization.

Method 1: Diazotization and Cyclization of 2-Aminoacetophenone

This classical approach is analogous to the synthesis of 3-methyl-1H-indazole and represents a straightforward route to the target molecule. The synthesis proceeds via the diazotization of 2-aminoacetophenone, followed by an in-situ reductive cyclization.

Reaction Scheme:

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity and Screening of Indazole Derivatives, Featuring 1-(1H-indazol-3-yl)ethanone as a Foundational Structure.

Introduction

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. This scaffold is a key component in numerous biologically active compounds, including several FDA-approved drugs. Derivatives of indazole exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, potent anti-cancer effects.[1][2][3][4] The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles.[1] this compound represents a simple yet foundational example of this chemical class, embodying the core structure from which more complex and potent derivatives are often designed. While specific biological data for this compound is limited in publicly available research, its structural motif is central to a multitude of highly active molecules. One source suggests it may have an inhibitory effect on the enzyme thiomorpholine and has been used in research related to autoimmune diseases, inflammatory conditions, and cancer. This guide will provide a comprehensive overview of the biological activities of indazole derivatives, with a focus on their anti-cancer properties, and detail the experimental protocols for their screening and evaluation.

Biological Activities of Indazole Derivatives

Indazole-containing compounds have demonstrated significant therapeutic potential across various disease areas. Their most prominent and well-documented activity is in the realm of oncology. Many indazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[2][5] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Several indazole-based drugs have been successfully developed and approved for the treatment of cancer. These include:

-

Pazopanib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit, used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2]

-

Axitinib: A potent and selective inhibitor of VEGFRs, approved for the treatment of advanced renal cell carcinoma.[2]

-

Entrectinib: An inhibitor of TRK, ROS1, and ALK, used to treat solid tumors with specific gene fusions.[1][2]

The anti-cancer activity of indazole derivatives is not limited to kinase inhibition. These compounds have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[6][7]

Quantitative Bioactivity Data of Representative Indazole Derivatives

The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of several representative indazole derivatives from various studies. This data highlights the potency and selectivity that can be achieved through chemical modification of the indazole scaffold.

Table 1: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2f | 4T1 | Breast Cancer | 0.23 - 1.15 | [6][7] |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [8] |

| 6o | A549 | Lung Cancer | >40 | [8] |

| 6o | PC-3 | Prostate Cancer | >40 | [8] |

| 6o | Hep-G2 | Hepatoma | >40 | [8] |

| C05 | IMR-32 | Neuroblastoma | 0.948 | [9] |

| C05 | MCF-7 | Breast Cancer | 0.979 | [9] |

| C05 | H460 | Non-small Cell Lung Cancer | 1.679 | [9] |

| Compound 93 | HL60 | Promyelocytic Leukemia | 0.0083 | [1] |

| Compound 93 | HCT116 | Colon Cancer | 0.0013 | [1] |

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Entrectinib (127) | ALK | 12 | [1] |

| Compound 109 | EGFR T790M | 5.3 | [1] |

| Compound 109 | EGFR | 8.3 | [1] |

| Compound 131 | VEGFR | 37 | [1] |

| Compound 132 | VEGFR | 46 | [1] |

| Compound 106 | FGFR1 | 2000 | [1] |

| Compound 106 | FGFR2 | 800 | [1] |

| Compound 106 | FGFR3 | 4500 | [1] |

| C05 | PLK4 | < 0.1 | [9] |

| Compound 121 | IDO1 | 720 | [1] |

| Compound 122 | IDO1 | 770 | [1] |

| Pazopanib | VEGFR-2 | 30 | [5] |

| Axitinib | PLK4 | 0.5 µM | [10] |

| Compound 49 | GSK-3β | 1700 | [5] |

| Compound 50 | GSK-3β | 350 | [5] |

Experimental Protocols for Screening and Evaluation

The following are detailed methodologies for key experiments commonly employed in the biological evaluation of indazole derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][14] The amount of formazan produced is directly proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for cell attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the indazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][14][15]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol, or a detergent-based solution) to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[11][14]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[13]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.[13]

-

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[16][17] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.[16][17]

-

Protocol:

-

Cell Treatment: Treat cells with the indazole compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[16][18] The cells can be stored at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).[17][18]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[13]

-

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[16]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[19][20] Propidium iodide is a fluorescent dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[19]

-

Protocol:

-

Cell Treatment: Induce apoptosis in cells by treating them with the indazole compound for a specific time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[20][21]

-

Incubation: Incubate the cells at room temperature in the dark for 15 minutes.[20]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.[20]

-

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are considered necrotic.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of indazole derivatives for anti-cancer activity.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. atcc.org [atcc.org]

- 16. benchchem.com [benchchem.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. wp.uthscsa.edu [wp.uthscsa.edu]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 20. kumc.edu [kumc.edu]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 1-(1H-indazol-3-yl)ethanone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide delves into the potential therapeutic targets of a specific indazole derivative, 1-(1H-indazol-3-yl)ethanone. While direct extensive research on this particular molecule is emerging, analysis of its structural analogues and related indazole derivatives points towards promising therapeutic avenues, primarily in the realms of anti-inflammatory and anticancer applications. This document provides a comprehensive overview of the current understanding, supported by quantitative data from studies on closely related compounds, detailed experimental protocols for relevant biological assays, and visualizations of key signaling pathways to guide further research and drug development efforts.

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with an ethanone group substituted at the 3-position. The indazole nucleus is a privileged scaffold in drug discovery, known to interact with a variety of biological targets. This guide explores the potential therapeutic applications of this compound by examining the established activities of structurally similar indazole derivatives. The primary focus will be on its potential as an anti-inflammatory and anticancer agent, with an exploration of associated molecular targets and signaling pathways.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities reported for closely related indazole derivatives, two primary areas of therapeutic potential for this compound emerge: inflammation and cancer.

Anti-Inflammatory Activity

A significant body of research points to the anti-inflammatory properties of indazole derivatives. The proposed mechanism of action for these compounds involves the modulation of key inflammatory pathways.

2.1.1. Cyclooxygenase (COX) Inhibition

Indazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[1] Inhibition of COX-2 reduces the production of prostaglandins, which are pro-inflammatory lipid compounds.

2.1.2. Cytokine Modulation

Several indazole compounds have demonstrated the ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1] These cytokines play a central role in orchestrating the inflammatory response.

2.1.3. NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. The signaling pathway leading to its activation is a critical target for anti-inflammatory drugs. It is plausible that indazole derivatives, including this compound, may exert their anti-inflammatory effects by interfering with the NF-κB signaling cascade.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Anticancer Activity

The indazole scaffold is present in several approved anticancer drugs, and numerous derivatives have been investigated for their antiproliferative activities. The potential anticancer mechanisms of this compound and its analogues are likely multifaceted.

2.2.1. Kinase Inhibition

Many indazole-based anticancer agents function as kinase inhibitors. While specific kinase targets for this compound have not been identified, the general structural motif is common in compounds targeting various kinases involved in cancer cell signaling.

2.2.2. Bromodomain Inhibition (CBP/EP300)

The bromodomains of the histone acetyltransferases CBP and EP300 are emerging as attractive targets in oncology. While research has focused on derivatives of other heterocyclic systems, the indazole scaffold is being explored for its potential to inhibit these epigenetic readers.[2] Inhibition of CBP/EP300 can modulate the expression of key oncogenes.

Caption: Workflow for evaluating anticancer activity.

Quantitative Data from Related Indazole Derivatives

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the activities of structurally related indazole derivatives against relevant therapeutic targets. This data provides a benchmark for the potential efficacy of the core scaffold.

Table 1: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Target | Assay | IC50 (µM) | Reference |

| 5-Aminoindazole | COX-2 | In vitro enzyme inhibition | 12.32 | [1] |

| Indazole | COX-2 | In vitro enzyme inhibition | 23.42 | [1] |

Table 2: Anticancer Activity of 1H-indazole-3-amine Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | MTT | 5.15 | [3] |

| Compound 6o | A549 (Lung Cancer) | MTT | >10 | [3] |

| Compound 6o | PC-3 (Prostate Cancer) | MTT | >10 | [3] |

| Compound 6o | HepG2 (Liver Cancer) | MTT | 8.91 | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential therapeutic activities of this compound.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol is adapted from studies on the anti-inflammatory activity of indazole derivatives.[1]

Objective: To determine the in vitro inhibitory effect of a test compound on COX-2 activity.

Materials:

-

COX-2 enzyme (human recombinant)

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the assay buffer and reagents according to the manufacturer's instructions.

-

Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme solution to the wells of a 96-well plate.

-

Add 10 µL of the test compound at various concentrations to the wells. For the control, add 10 µL of the solvent.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

-

Incubate the plate at 37°C for 2 minutes.

-

Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Assay for Anticancer Cytotoxicity

This is a standard colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer agents.[3]

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., A549, K562, PC-3, HepG2)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS)

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-